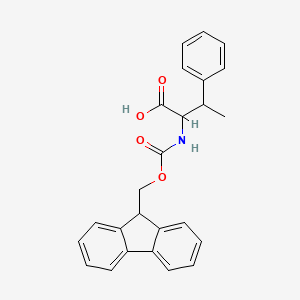![molecular formula C27H30N2OS B2689186 N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850916-59-5](/img/structure/B2689186.png)
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as NMR, UV, IR, and mass spectrometry for full characterization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve a Fischer indolisation followed by an N-alkylation . This process is robust, clean, and high-yielding, generating minimal quantities of by-products .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Techniques such as NMR, UV, IR, and mass spectrometry can provide information about these properties .
科学的研究の応用
Organic Synthesis and Characterization
Research into adamantane derivatives, including compounds structurally related to N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide, focuses on synthesizing and characterizing novel adamantane-based compounds. For instance, the study by D’yachenko et al. (2019) explored the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides, showcasing the compound's utility in organic synthesis (D’yachenko, Burmistrov, & Butov, 2019). Similarly, research on N-aryladamantane-1-carboxamides demonstrated the compound's synthesis using phosphorus trichloride, highlighting its potential in organic chemistry applications (Shishkin et al., 2020).
Polymer Science
In polymer science, adamantane derivatives have been studied for their potential to enhance polymer properties. Liaw et al. (1999) investigated new adamantane-type cardo polyamides, emphasizing their moderate to high inherent viscosities and solubility in various solvents, indicating the compound's relevance in developing advanced polymeric materials (Liaw, Liaw, & Chung, 1999).
Medicinal Chemistry
While avoiding drug use and side effects, it's worth mentioning that research into N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide and related compounds often intersects with medicinal chemistry. Studies have synthesized derivatives to explore their potential as receptor antagonists or inhibitors, reflecting the compound's utility in designing new therapeutic agents. For instance, Fujio et al. (2000) examined a series of 1-adamantanecarboxamides for their potency as selective 5-HT2 receptor antagonists, indicating the chemical's relevance in receptor-targeted drug development (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000).
Material Science
Adamantane derivatives have also been explored for their applications in material science, such as in the development of thermally stable fibers and nanoscale materials. Dyson et al. (1972) described the thermal stability of fibers from poly(m-phenylene adamantane-1,3-dicarboxamide), underscoring the potential of adamantane derivatives in creating materials with enhanced thermal properties (Dyson, Montgomery, & Tregonning, 1972).
将来の方向性
作用機序
Target of Action
Compounds containing the indole nucleus, such as “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.
Mode of Action
The interaction of “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide” with its targets would likely involve the formation of non-covalent interactions such as hydrogen bonding, pi stacking, and van der Waals forces. The specific changes resulting from this interaction would depend on the nature of the target and the binding site .
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways, exhibiting activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase . The specific pathways affected by “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide” would be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. These properties would in turn affect the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide” would be a consequence of its interaction with its targets and the resulting changes in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide”. For example, the compound’s activity could be affected by the pH of its environment, as this could influence the protonation state of the compound and its targets .
特性
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2OS/c30-26(27-15-18-12-19(16-27)14-20(13-18)17-27)28-10-11-31-25-22-8-4-5-9-23(22)29-24(25)21-6-2-1-3-7-21/h1-9,18-20,29H,10-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMQWVYAQYVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


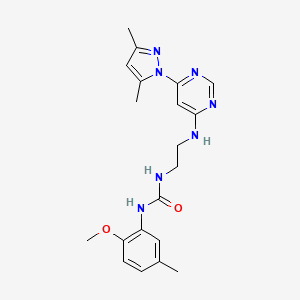

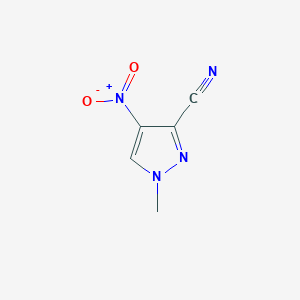
![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)
![N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide](/img/structure/B2689116.png)
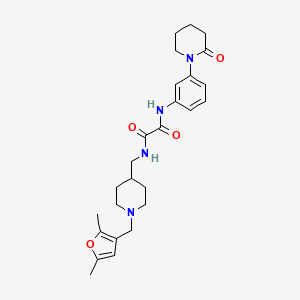
![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)
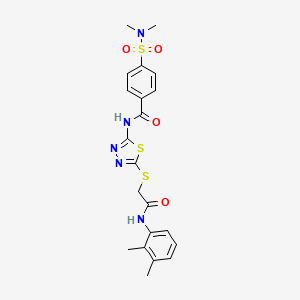
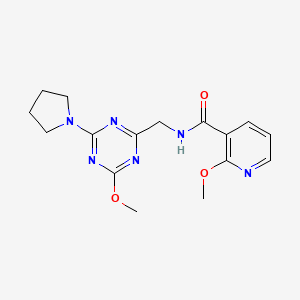
![3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B2689122.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2689123.png)
![4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2689124.png)
